molecular formula C12H13Cl2N3OS B6280784 4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol CAS No. 1416374-07-6

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol

Cat. No.: B6280784
CAS No.: 1416374-07-6
M. Wt: 318.2
InChI Key:
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Description

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halide in the presence of a strong base.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dichlorophenyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced stability.

Mechanism of Action

The mechanism of action of 4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-tert-butyl-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one: Similar structure but with a thioxo group instead of a sulfanyl group.

    4-(2-tert-butyl-4,5-dichlorophenyl)-5-methyl-4H-1,2,4-triazol-3-ol: Similar structure but with a methyl group instead of a sulfanyl group.

Uniqueness

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol is unique due to the presence of the sulfanyl group, which can participate in redox reactions and potentially enhance the compound’s biological activity

Properties

CAS No.

1416374-07-6

Molecular Formula

C12H13Cl2N3OS

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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